An In-depth Technical Guide to 2-Methylheptanoyl Chloride for Advanced Research and Drug Development
An In-depth Technical Guide to 2-Methylheptanoyl Chloride for Advanced Research and Drug Development
Introduction: Unveiling the Synthetic Potential of 2-Methylheptanoyl Chloride
Welcome to a comprehensive exploration of 2-Methylheptanoyl chloride (CAS No. 13751-83-2), a reactive acyl chloride that serves as a versatile building block in modern organic synthesis.[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering an in-depth perspective on its properties, synthesis, reactivity, and, most importantly, its application in the creation of complex molecules with therapeutic potential. As a chiral acylating agent, 2-Methylheptanoyl chloride provides a unique lipophilic side chain that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. This document moves beyond a simple recitation of facts to provide a field-proven understanding of how to effectively synthesize, handle, and utilize this valuable chemical intermediate.
Core Physicochemical and Structural Characteristics
Table 1: Physicochemical Properties of 2-Methylheptanoyl Chloride
| Property | Value | Source/Comment |
| CAS Number | 13751-83-2 | [1][2] |
| Molecular Formula | C₈H₁₅ClO | [1][2] |
| Molecular Weight | 162.66 g/mol | [1] |
| Boiling Point | 32-34 °C at 0.6 torr | Literature value. The boiling point at atmospheric pressure is expected to be significantly higher. |
| Density | Not experimentally determined. Predicted to be ~0.9-1.0 g/mL. | Based on similar aliphatic acyl chlorides. |
| Refractive Index | Not experimentally determined. | |
| IUPAC Name | 2-methylheptanoyl chloride | [1] |
| Synonyms | Heptanoyl chloride, 2-methyl-; 2-methyl-heptanoic acid chloride | [1] |
Spectroscopic Signature: Identification and Characterization
While a comprehensive public database of experimental spectra for 2-Methylheptanoyl chloride is not available, its structure allows for a detailed prediction of its spectral characteristics. These predictions are invaluable for reaction monitoring and product confirmation.
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)
The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.
-
δ ~2.9-3.1 ppm (quartet, 1H): The methine proton at the C2 position, deshielded by the adjacent carbonyl group and split by the C2-methyl group and the C3 methylene protons.
-
δ ~1.4-1.7 ppm (multiplet, 2H): The methylene protons at the C3 position.
-
δ ~1.2-1.4 ppm (multiplet, 6H): The methylene protons at the C4, C5, and C6 positions.
-
δ ~1.2 ppm (doublet, 3H): The methyl protons at the C2 position, coupled to the C2 methine proton.
-
δ ~0.9 ppm (triplet, 3H): The terminal methyl protons of the heptanoyl chain.
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)
The carbon NMR spectrum will provide a clear fingerprint of the carbon skeleton.
-
δ ~175-178 ppm: The highly deshielded carbonyl carbon.
-
δ ~50-55 ppm: The methine carbon at the C2 position.
-
δ ~30-35 ppm: The methylene carbons of the aliphatic chain.
-
δ ~22-29 ppm: The remaining methylene carbons.
-
δ ~18-22 ppm: The C2-methyl carbon.
-
δ ~14 ppm: The terminal methyl carbon.
Predicted Infrared (IR) Spectrum
The IR spectrum will be dominated by a strong, characteristic absorption from the carbonyl group.
-
~1790-1815 cm⁻¹ (strong, sharp): C=O stretching vibration of the acyl chloride. This is a key diagnostic peak and its high frequency is characteristic of acyl chlorides.
-
~2850-2960 cm⁻¹ (medium-strong): C-H stretching vibrations of the aliphatic chain.
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum will show characteristic fragmentation patterns for an aliphatic acyl chloride.
-
Molecular Ion (M⁺): A pair of peaks at m/z 162 and 164 in an approximate 3:1 ratio, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes.[3] The molecular ion peak itself may be weak.
-
[M-Cl]⁺: A strong peak at m/z 127, corresponding to the loss of the chlorine atom to form the stable acylium ion.
-
Other Fragments: A series of fragment ions resulting from the cleavage of the alkyl chain.
Synthesis of 2-Methylheptanoyl Chloride: A Comparative Protocol Analysis
The synthesis of 2-Methylheptanoyl chloride is most commonly achieved by the chlorination of the corresponding carboxylic acid, 2-methylheptanoic acid. The choice of chlorinating agent is a critical experimental parameter, influencing reaction conditions, selectivity, and work-up procedures.
Method 1: The Oxalyl Chloride Approach
This method is often favored in laboratory settings for its mild reaction conditions and the formation of gaseous byproducts, which simplifies purification. A literature procedure reports the successful synthesis of 2-Methylheptanoyl chloride using this reagent.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-methylheptanoic acid (5.0 g).
-
Reagent Addition: Under a nitrogen atmosphere, add oxalyl chloride (7.6 mL) to the flask.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (CO₂ and CO).
-
Work-up and Purification: Following the completion of the reaction, the excess oxalyl chloride and solvent (if used) can be removed under reduced pressure. The product can then be purified by vacuum distillation, with a reported boiling point of 32°-34 °C at 0.6 torr.
Causality and Expertise: The use of oxalyl chloride is advantageous as the byproducts (CO₂, CO, HCl) are gases, driving the reaction to completion and simplifying purification. This method avoids the high temperatures and potentially harsh conditions of other chlorinating agents, which is beneficial for substrates with sensitive functional groups.
Method 2: The Thionyl Chloride Alternative
Thionyl chloride (SOCl₂) is another common and cost-effective reagent for the synthesis of acyl chlorides.[4] While no specific protocol for 2-Methylheptanoyl chloride was found, a general and reliable procedure can be adapted.[5]
Reaction Scheme:
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-methylheptanoic acid (1.0 eq).
-
Reagent Addition: Carefully add an excess of thionyl chloride (2.0 eq) to the flask. The reaction can be run neat or in an inert solvent like dichloromethane or toluene.[5]
-
Catalyst (Optional): For less reactive carboxylic acids, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction Conditions: Gently heat the reaction mixture to reflux (typically around 80 °C for neat thionyl chloride) and maintain for 2-3 hours, or until the evolution of gases ceases.[5]
-
Work-up and Purification: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation or under reduced pressure (using a trap to protect the vacuum pump). The crude 2-Methylheptanoyl chloride can then be purified by vacuum distillation.
Trustworthiness and Self-Validation: The completion of the reaction is visually confirmed by the cessation of gas evolution. The purity of the final product should be verified by the spectroscopic methods outlined previously. The characteristic IR stretch of the acyl chloride carbonyl and the disappearance of the broad -OH stretch of the carboxylic acid are strong indicators of a successful conversion.
Caption: Comparative workflows for the synthesis of 2-Methylheptanoyl chloride.
Reactivity and Synthetic Utility in Drug Development
2-Methylheptanoyl chloride, as a reactive acyl chloride, is an excellent electrophile for a variety of nucleophilic acyl substitution reactions. This reactivity is the cornerstone of its utility in constructing more complex molecular architectures.
Amide Bond Formation
The reaction of 2-Methylheptanoyl chloride with primary or secondary amines is a robust and high-yielding method for the formation of amides. This is arguably its most significant application in the context of drug development, as the amide bond is a fundamental linkage in a vast array of pharmaceuticals, including peptides.
Caption: Generalized workflow for amide synthesis via acylation.
A Finnish patent discloses the use of 2-methylheptanoyl chloride in the preparation of therapeutically useful peptides that contain acylglutamic acid.[6] This suggests its role in acylating an amino group, likely the N-terminus of a peptide or an amino acid side chain, to introduce the 2-methylheptanoyl moiety. The introduction of this lipophilic group can enhance membrane permeability and oral bioavailability of peptide-based drugs.
Ester Formation
In a similar fashion, 2-Methylheptanoyl chloride reacts readily with alcohols to form esters. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.
Friedel-Crafts Acylation
2-Methylheptanoyl chloride can be used in Friedel-Crafts acylation reactions to introduce the 2-methylheptanoyl group onto an aromatic ring. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and provides a direct route to aryl ketones. These ketones can then be further functionalized or reduced to the corresponding alkyl group.
Safety, Handling, and Storage: A Protocol for Safe Laboratory Practice
Acyl chlorides are corrosive, lachrymatory, and react violently with water.[7][8] Therefore, strict adherence to safety protocols is paramount.
Table 2: Hazard and Safety Information
| Hazard | Precaution | First Aid |
| Corrosive | Causes severe skin burns and eye damage.[8] | In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[8] For eye contact, rinse cautiously with water for several minutes.[7] Seek immediate medical attention. |
| Lachrymator | Substance which increases the flow of tears.[7] | Move to fresh air. |
| Reacts with Water | Reacts violently with water, releasing corrosive HCl gas. | Use CO₂, dry chemical, or foam for extinction. Do not use water. |
| Inhalation Hazard | May cause respiratory irritation.[8] | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
Handling:
-
Always handle 2-Methylheptanoyl chloride in a well-ventilated chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[8]
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[7]
-
Keep the container tightly sealed to prevent exposure to moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7][8]
Conclusion: A Versatile Tool for Chemical Innovation
2-Methylheptanoyl chloride is a powerful reagent for the introduction of a chiral, lipophilic acyl group into a wide range of molecules. Its predictable reactivity, particularly in the formation of amides and esters, makes it a valuable intermediate in the synthesis of complex organic compounds, including those with potential therapeutic applications. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, will enable researchers and drug development professionals to effectively harness its synthetic potential. By adhering to rigorous safety protocols and employing the detailed methodologies described herein, scientists can confidently integrate this versatile building block into their synthetic strategies.
References
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PubChem. (n.d.). 2-Methylheptanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). FI86858B - FOERFARANDE FOER FRAMSTAELLNING AV TERAPEUTISKT ANVAENDBARA PEPTIDER, VILKA INNEHAOLLER ACYLGLUTAMINSYRA.
-
Appchem. (n.d.). Heptanoyl chloride, 2-methyl- | 13751-83-2. Retrieved from [Link]
-
. (n.d.). Design, synthesis and biological evaluation of novel isoniazid derivatives with potent antitubercular activity. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the m+2 peak. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
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